L-Methionine ethyl ester hydrochloride
CAS No.: 2899-36-7
VCID: VC21538928
Molecular Formula: C7H16ClNO2S
Molecular Weight: 213.73 g/mol
* For research use only. Not for human or veterinary use.

Description |
L-Methionine ethyl ester hydrochloride is a derivative of the essential amino acid L-methionine. It is synthesized by esterifying the carboxyl group of L-methionine with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. This compound is of interest in various biochemical and pharmaceutical applications due to its unique properties and reactivity. Biological ApplicationsL-Methionine ethyl ester hydrochloride is involved in biochemical reactions, such as the synthesis of plasteins, which are protein-like materials formed through enzymatic reactions. For example, papain can catalyze the polymerization of L-methionine ethyl ester to form methionine polymers . Chemical ApplicationsThe compound is also studied for its potential as a corrosion inhibitor. Methionine derivatives, including ethyl esters, have shown efficiency in forming self-assembled films that protect metal surfaces from corrosion . Safety and HandlingL-Methionine ethyl ester hydrochloride poses several health risks and requires careful handling:
Safety Data
Research FindingsRecent studies have explored the use of L-methionine derivatives in various applications:
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2899-36-7 | ||||||||||||||
Product Name | L-Methionine ethyl ester hydrochloride | ||||||||||||||
Molecular Formula | C7H16ClNO2S | ||||||||||||||
Molecular Weight | 213.73 g/mol | ||||||||||||||
IUPAC Name | ethyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | ||||||||||||||
Standard InChI | InChI=1S/C7H15NO2S.ClH/c1-3-10-7(9)6(8)4-5-11-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 | ||||||||||||||
Standard InChIKey | KPWCQEUBJAIORR-RGMNGODLSA-N | ||||||||||||||
Isomeric SMILES | CCOC(=O)[C@H](CCSC)[NH3+].[Cl-] | ||||||||||||||
SMILES | CCOC(=O)C(CCSC)N.Cl | ||||||||||||||
Canonical SMILES | CCOC(=O)C(CCSC)[NH3+].[Cl-] | ||||||||||||||
Synonyms | L-Methionineethylesterhydrochloride;2899-36-7;EthylL-methionatehydrochloride;H-Met-OEt.HCl;ST50825634;PubChem14924;EthylL-methionateHCl;H-Met-OEthydrochloride;AC1MJ19W;KSC497K2N;SCHEMBL134493;220671_ALDRICH;CHEMBL1222166;CTK3J7526;KPWCQEUBJAIORR-RGMNGODLSA-N;MolPort-002-912-063;EBD32964;L-METHIONINEETHYLESTERHCl;methionineethylesterhydrochloride;EINECS220-787-6;ANW-42756;CCG-51815;MFCD00012508;AKOS015845152;AKOS015897385 | ||||||||||||||
PubChem Compound | 3083785 | ||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume